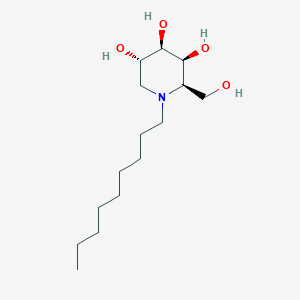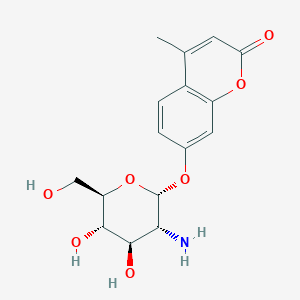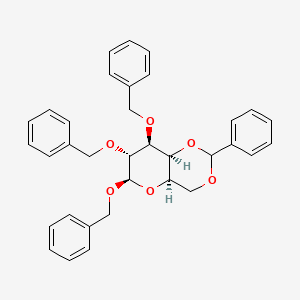
Neuromedin S (rat)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La neuromedine S est un nouveau neuropeptide composé de 36 acides aminés, isolé du cerveau de rat. Elle sert de ligand endogène pour les récepteurs orphelins couplés aux protéines G FM-3/GPR66 et FM-4/TGR-1, qui sont identifiés respectivement comme les récepteurs de la neuromedine U de type 1 et de type 2 . La neuromedine S est spécifiquement exprimée dans le noyau suprachiasmatique de l'hypothalamus et est structurellement apparentée à la neuromedine U, partageant une structure de base C-terminale .
Mécanisme D'action
- NMS is a neuropeptide that acts as a ligand for the G protein-coupled receptor FM4/TGR-1 . This receptor, also known as NMUR2, is predominantly expressed in the central nervous system (CNS) .
- NMUR1, another receptor for NMS, is mainly distributed peripherally .
- NMS is thought to be involved in the regulation of circadian rhythm and has appetite suppressant effects .
- It also influences the release of other peptide hormones, such as vasopressin, luteinizing hormone, and oxytocin .
- Within the hypothalamo–pituitary–adrenal (HPA) axis, NMS acts at both hypothalamic and adrenal levels .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Analyse Biochimique
Biochemical Properties
Neuromedin S interacts with several biomolecules, including enzymes and proteins. It is an endogenous ligand for two orphan G protein-coupled receptors, FM-3/GPR66 and FM-4/TGR-1, identified as type-1 and type-2 neuromedin U (NMU) receptors . It is thought to regulate the release of several other peptide hormones including vasopressin, luteinizing hormone, and oxytocin .
Cellular Effects
Neuromedin S has significant effects on various types of cells and cellular processes. It influences cell function by regulating the release of several peptide hormones . It also plays a role in the regulation of circadian rhythm and appetite suppression .
Molecular Mechanism
Neuromedin S exerts its effects at the molecular level through binding interactions with its receptors, FM-3/GPR66 and FM-4/TGR-1 . This binding activates the receptors, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, Neuromedin S has been shown to induce non-photic type of phase shifts in the circadian rhythm of locomotor activity . It is also suggested that Neuromedin S, along with VIP, may have a role in the maintenance of circadian rhythmicity .
Dosage Effects in Animal Models
In animal models, the effects of Neuromedin S vary with different dosages. For instance, intracerebroventricular injection of Neuromedin S decreased 12-h food intake during the dark period in rats . This anorexigenic effect was more potent and persistent than that observed with the same dose of Neuromedin U .
Metabolic Pathways
Neuromedin S is involved in several metabolic pathways. It is thought to play a role in the regulation of energy homeostasis . It also influences the secretion of several peptide hormones, which are involved in various metabolic processes .
Transport and Distribution
Neuromedin S is transported and distributed within cells and tissues. It is predominantly found in the central nervous system, specifically in the suprachiasmatic nucleus of the hypothalamus .
Subcellular Localization
The subcellular localization of Neuromedin S is primarily in the suprachiasmatic nucleus of the hypothalamus . This specific localization is thought to play a crucial role in its activity and function, particularly in the regulation of circadian rhythms .
Méthodes De Préparation
La neuromedine S est synthétisée par synthèse peptidique en phase solide, une méthode couramment utilisée pour la production de peptides. Cette technique implique l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions de réaction comprennent généralement l'utilisation de groupes protecteurs pour éviter les réactions secondaires indésirables et l'utilisation de réactifs de couplage pour faciliter la formation de liaisons peptidiques
Analyse Des Réactions Chimiques
La neuromedine S subit diverses réactions chimiques, notamment :
Oxydation : La neuromedine S peut être oxydée, en particulier au niveau des résidus méthionine, ce qui peut affecter son activité biologique.
Réduction : Les réactions de réduction peuvent être utilisées pour inverser l'oxydation, rétablissant l'activité du peptide.
Substitution : Les résidus d'acides aminés dans la neuromedine S peuvent être substitués pour créer des analogues avec des propriétés modifiées.
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène et les agents réducteurs comme le dithiothréitol. Les principaux produits formés à partir de ces réactions sont des versions modifiées de la neuromedine S avec des activités biologiques modifiées .
4. Applications de la recherche scientifique
La neuromedine S a plusieurs applications de recherche scientifique :
Chimie : La neuromedine S est utilisée dans des études portant sur les techniques de synthèse et de modification des peptides.
5. Mécanisme d'action
La neuromedine S exerce ses effets en se liant aux récepteurs couplés aux protéines G FM-3/GPR66 et FM-4/TGR-1. Cette liaison active les voies de signalisation intracellulaires, conduisant à diverses réponses physiologiques. Par exemple, la neuromedine S régule les rythmes circadiens en influençant l'expression des gènes d'horloge dans le noyau suprachiasmatique . Elle supprime également l'appétit en augmentant l'expression de l'ARNm de la proopiomélanocortine dans le noyau arqué et de l'ARNm de l'hormone corticotrope dans le noyau paraventriculaire .
Applications De Recherche Scientifique
Neuromedin S has several scientific research applications:
Chemistry: Neuromedin S is used in studies investigating peptide synthesis and modification techniques.
Comparaison Avec Des Composés Similaires
La neuromedine S est structurellement apparentée à la neuromedine U, partageant une structure de base C-terminale. La neuromedine S est spécifiquement exprimée dans le noyau suprachiasmatique, tandis que la neuromedine U a une distribution plus large dans le système nerveux central et les tissus périphériques . D'autres composés similaires incluent le peptide apparenté au précurseur de la neuromedine U et le peptide apparenté au précurseur de la neuromedine S, qui exercent également des effets biologiques sans agir via les mêmes récepteurs .
Le modèle d'expression unique de la neuromedine S et ses interactions spécifiques avec les récepteurs la distinguent des autres peptides apparentés, ce qui en fait un outil précieux pour l'étude des rythmes circadiens et de la régulation de l'appétit .
Propriétés
IUPAC Name |
4-[[1-[2-[[6-amino-1-[[6-amino-1-[[1-[2-[[1-[[1-[[1-[[1-[[2-[[5-carbamimidamido-1-[2-[[1-[[1-[[1-[[1-[[5-carbamimidamido-1-[2-[[5-carbamimidamido-1-[(1,4-diamino-1,4-dioxobutan-2-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-(2-amino-4-methylpentanoyl)pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C193H307N57O49S/c1-19-104(12)149(241-182(293)152(108(16)255)242-155(266)105(13)217-157(268)121(66-79-300-18)221-159(270)118(56-36-69-210-189(199)200)220-172(283)137(96-251)239-170(281)134(92-147(261)262)236-180(291)150(106(14)253)243-171(282)132(89-114-94-209-98-216-114)233-165(276)128(84-103(10)11)229-163(274)126(82-101(6)7)228-161(272)120(58-38-71-212-191(203)204)224-174(285)139-61-41-74-246(139)184(295)115(196)80-99(2)3)179(290)235-133(91-146(259)260)169(280)237-135(88-113-52-30-23-31-53-113)187(298)249-77-44-63-141(249)176(287)222-117(55-33-35-68-195)158(269)219-116(54-32-34-67-194)162(273)238-136(93-148(263)264)188(299)250-78-45-65-143(250)178(289)244-153(109(17)256)183(294)245-151(107(15)254)181(292)240-138(97-252)173(284)227-125(81-100(4)5)156(267)215-95-145(258)218-122(59-39-72-213-192(205)206)185(296)247-75-43-64-142(247)177(288)234-131(87-112-50-28-22-29-51-112)168(279)232-130(86-111-48-26-21-27-49-111)167(278)230-127(83-102(8)9)164(275)231-129(85-110-46-24-20-25-47-110)166(277)225-123(60-40-73-214-193(207)208)186(297)248-76-42-62-140(248)175(286)223-119(57-37-70-211-190(201)202)160(271)226-124(154(198)265)90-144(197)257/h20-31,46-53,94,98-109,115-143,149-153,251-256H,19,32-45,54-93,95-97,194-196H2,1-18H3,(H2,197,257)(H2,198,265)(H,209,216)(H,215,267)(H,217,268)(H,218,258)(H,219,269)(H,220,283)(H,221,270)(H,222,287)(H,223,286)(H,224,285)(H,225,277)(H,226,271)(H,227,284)(H,228,272)(H,229,274)(H,230,278)(H,231,275)(H,232,279)(H,233,276)(H,234,288)(H,235,290)(H,236,291)(H,237,280)(H,238,273)(H,239,281)(H,240,292)(H,241,293)(H,242,266)(H,243,282)(H,244,289)(H,245,294)(H,259,260)(H,261,262)(H,263,264)(H4,199,200,210)(H4,201,202,211)(H4,203,204,212)(H4,205,206,213)(H4,207,208,214) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSKHLKOZPRFOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)N3CCCC3C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC(C)C)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CCCNC(=N)N)C(=O)N8CCCC8C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC9=CNC=N9)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(CC(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C193H307N57O49S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4242 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione](/img/structure/B1140000.png)
![6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid, Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B1140001.png)







